molecular formula C11H16N2 B2559142 5-Cyclohexylpyridin-2-amine CAS No. 190909-52-5

5-Cyclohexylpyridin-2-amine

Cat. No.: B2559142
CAS No.: 190909-52-5
M. Wt: 176.263
InChI Key: VYVVHWGTAHOZKD-UHFFFAOYSA-N
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Description

5-Cyclohexylpyridin-2-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of pyridine, where the pyridine ring is substituted with a cyclohexyl group at the 5-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylpyridin-2-amine typically involves the cyclohexylation of pyridin-2-amine. One common method is the Suzuki-Miyaura cross-coupling reaction, where a cyclohexylboronic acid is coupled with a halogenated pyridin-2-amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

5-Cyclohexylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclohexylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The cyclohexyl group may also contribute to the compound’s binding affinity and specificity by providing hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less selective in its interactions.

    5-Methylpyridin-2-amine: Substituted with a methyl group instead of a cyclohexyl group, which may affect its reactivity and binding properties.

    5-Phenylpyridin-2-amine: Contains a phenyl group, which introduces aromatic interactions and may alter its chemical behavior compared to the cyclohexyl derivative.

Uniqueness

5-Cyclohexylpyridin-2-amine is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and binding interactions. This makes it a valuable compound for various applications, particularly in the design of new molecules with specific properties.

Properties

IUPAC Name

5-cyclohexylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVVHWGTAHOZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190909-52-5
Record name 5-cyclohexylpyridin-2-amine
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